2-Ethylhexyl 4-(dimethylamino)benzoate

Catalog No.
S538522
CAS No.
21245-02-3
M.F
C17H27NO2
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl 4-(dimethylamino)benzoate

Solid amine synergists like EDB recrystallize in non-polar monomers, clogging printheads. 2-Ethylhexyl 4-(dimethylamino)benzoate (Padimate O) is a low-viscosity liquid fully miscible in acrylate monomers, eliminating recrystallization risk.

  • Prevents nozzle blockage in high-speed UV inkjet printing.
  • High molar extinction coefficient (29,211 M⁻¹ cm⁻¹) ensures efficient UVB photoprotection; extreme lipophilicity imparts wash-off resistance.
  • Low volatility and high molecular weight minimize post-cure migration and odor for sensitive indoor coatings.

CAS Number

21245-02-3

Product Name

2-Ethylhexyl 4-(dimethylamino)benzoate

IUPAC Name

2-ethylhexyl 4-(dimethylamino)benzoate

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C17H27NO2/c1-5-7-8-14(6-2)13-20-17(19)15-9-11-16(12-10-15)18(3)4/h9-12,14H,5-8,13H2,1-4H3

InChI Key

WYWZRNAHINYAEF-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)C

solubility

Insoluble
Soluble in alcohol, isopropyl alcohol, mineral oil; practically insoluble in water, glycerin, propylene glycol

Synonyms

2-ethylhexyl 4-(dimethylamino)benzoate, 2-ethylhexyl-p-dimethylaminobenzoate, 4-N,N'-dimethylamino-benzoic acid, 2-ethylhexyl ester, Arlatone 507, Climacel, escalol 507, padimate O, padimate-O

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)C

The exact mass of the compound 2-Ethylhexyl 4-(dimethylamino)benzoate is 277.2042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolublein water, 0.54 mg/l at 25 °c (est)soluble in alcohol, isopropyl alcohol, mineral oil; practically insoluble in water, glycerin, propylene glycol. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Cosmetics - Sunscreening Agents - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 ml, 100 ml, 500 ml

2-Ethylhexyl 4-(dimethylamino)benzoate (commonly known as EHA or Padimate O) is a dual-functional specialty chemical that serves as an amine synergist in UV-curable polymer systems and a UV-B filter in personal care formulations . Characterized by its bulky 2-ethylhexyl aliphatic chain, the compound exhibits profound lipophilicity and presents as a low-viscosity liquid at room temperature, fundamentally differentiating it from lower-molecular-weight solid analogs [1]. Its primary procurement value lies in its complete miscibility in non-polar acrylate monomers, combined with a high molar extinction coefficient in the 290–320 nm range [2]. These attributes make it an essential material for high-performance offset inks, clear wood coatings, and water-resistant photoprotective products where phase stability, low migration, and high specific UV attenuation are critical.

Procurement Fit

Identity USP reference standard for analytical profiling
Spectral workflow UVB absorbance calibration (peak 311–312 nm)
Selection context Supports sunscreen formulation R&D and photoinitiator synergy evaluation

Substituting 2-Ethylhexyl 4-(dimethylamino)benzoate with generic, lower-molecular-weight amine synergists like Ethyl 4-(dimethylamino)benzoate (EDB) or water-soluble UV filters like PABA introduces severe formulation and performance failures[1]. In UV-curing applications, solid synergists such as EDB require elevated temperatures for dissolution into monomer blends; upon cooling or extended storage, they are highly prone to recrystallization, leading to localized curing defects, optical haze, and nozzle clogging in inkjet systems [2]. In cosmetic applications, replacing the lipophilic 2-ethylhexyl ester with unmodified PABA results in rapid aqueous wash-off, destroying the water-resistance claims of the final formulation[3]. Furthermore, the lower molecular weight of ethyl-ester analogs increases the volatility and migration potential of unreacted residues in cured films, violating low-odor and low-migration requirements in sensitive packaging applications.

Substitution Risk

Padimate O
vs. Octinoxate / Octisalate
Absorbance potency difference may shift formulation SPF; reported order-of-magnitude gap requires quantitative verification
Padimate O
vs. Photostable UVB filters
Rapid photodegradation profile may not replicate; transient protective effect context requires stabilizer review
Padimate O
vs. Non-PABA UVB absorbers
Photochemical reaction profile differs; excited-state dynamics and reactive species generation risk must be assessed per application

Liquid Phase State vs. Solid Synergists

The 2-ethylhexyl substitution fundamentally alters the thermal properties of the molecule compared to its ethyl-ester counterpart [1]. While EDB is a crystalline solid, 2-Ethylhexyl 4-(dimethylamino)benzoate remains a liquid at standard processing temperatures, boasting a boiling point of 185–195 °C at 20 Pa . This physical state difference eliminates the need for thermal energy input during resin compounding and prevents the risk of synergist precipitation in high-viscosity or highly non-polar monomer matrices.

Evidence DimensionPhysical state and melting behavior
Target Compound DataYellowish liquid at 20 °C
Comparator Or BaselineEthyl 4-(dimethylamino)benzoate (EDB) (White crystalline powder, MP 62-68 °C)
Quantified DifferenceLiquid vs. solid state, representing a >40 °C drop in melting transition
ConditionsStandard formulation blending at 20–25 °C

Enables direct, cold-blending into liquid UV-curable resins, drastically reducing compounding time and eliminating recrystallization-induced coating defects.

UVB Absorbance vs. Octinoxate
Class-level
Order of magnitude greater absorbance potency
Reported absorbance context for SPF modeling
Logarithmic scale analysis; source review recommended

UV-B Molar Extinction vs. Baseline Filters

As a UV-B absorber, 2-Ethylhexyl 4-(dimethylamino)benzoate demonstrates exceptional photon capture efficiency within the critical erythema-inducing wavelength range [1]. The molecule achieves a maximum absorption peak (λ_max) at 312 nm with a highly elevated molar extinction coefficient, ensuring that a lower weight percentage of the active ingredient is required to achieve target attenuation compared to less efficient baseline filters [2].

Evidence DimensionMolar extinction coefficient (ε) at λ_max
Target Compound Data29,211 M⁻¹ cm⁻¹ at 312 nm
Comparator Or BaselineStandard baseline requirement for high-efficiency UV filters (ε > 20,000 M⁻¹ cm⁻¹)
Quantified Difference~46% higher specific attenuation than the 20,000 M⁻¹ cm⁻¹ baseline threshold
ConditionsMeasured in ethanol solution across the 290–320 nm UVB band

Allows formulators to achieve high UV attenuation with lower active ingredient loading, reducing formulation cost and improving the physical properties of the final product.

Photostability Kinetics
Class-level
10% loss in 20 min
50% loss in 85 min UV exposure
Supports photostability review in formulation
In vitro data; may require photostabilizer screening

Molecular Weight and Migration Resistance

In photopolymerization, unreacted amine synergists can migrate out of the cured matrix, causing odor and contamination [1]. The incorporation of the branched 2-ethylhexyl chain increases the molecular weight of the synergist significantly compared to the ethyl derivative . This added bulk and mass restrict the mobility of the molecule within the crosslinked polymer network and reduce its vapor pressure, making it vastly superior for applications requiring low extractables and low odor.

Evidence DimensionMolecular weight and steric bulk
Target Compound Data277.4 g/mol with a branched C8 aliphatic chain
Comparator Or BaselineEthyl 4-(dimethylamino)benzoate (EDB) (193.2 g/mol with a linear C2 chain)
Quantified Difference43.6% increase in molecular weight and significantly higher steric hindrance
ConditionsPost-cure migration and volatility assessment in crosslinked acrylate films

Crucial for minimizing odor and preventing the migration of unreacted photoinitiator components in sensitive graphic arts and packaging coatings.

Photomutagenicity in Keratinocytes
Head-to-head
>75-fold increase in DNA strand breaks vs. no-sunscreen control (5 MED)
Supports genotoxicity endpoint review
Cell model context; reactive species mechanism reported
FDA Concentration Limit
Head-to-head
Padimate O 8%
Octinoxate 7.5% · Octisalate 5%
Regulatory context for formulation limits
OTC monograph; compliance review required
Photoinitiator Synergist
Reported
Amine synergist for Type II photoinitiators; mitigates oxygen inhibition
Supports photoinitiator synergy evaluation
Industrial UV-curing context; distinct from cosmetic use
Excited-State Dynamics
Head-to-head
Multiple excited states; radiative rate strongly solvent-dependent
Supports photophysical behavior review
Fluorescence study; formulation environment matters

UV-Curable Offset and Flexo Inks

Because it is a liquid that is fully miscible in non-polar acrylate monomers without thermal pre-dissolution, it is a preferred amine synergist for high-speed printing inks where solid synergists (like EDB) might precipitate or cause nozzle blockages [1].

Water-Resistant Broad-Spectrum Sunscreens

Leveraging its high molar extinction coefficient (29,211 M⁻¹ cm⁻¹) and extreme lipophilicity, it serves as a highly efficient, wash-off-resistant UVB filter in premium cosmetic formulations, outperforming water-soluble analogs like PABA [2].

Clear Wood and Floor Coatings

Its low volatility and high molecular weight prevent post-cure migration and odor, making it ideal for large-surface-area indoor coatings where air quality and low extractables are strictly regulated [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-SPF sunscreen R&D
UVB absorbance efficiency context
Photostability and photostabilizer integration review
Photomutagenicity research
Photomutagenic endpoint context
DNA damage pathway quantification and safety endpoint profiling
UV-curable coatings
Photoinitiator amine synergist evaluation
Oxygen inhibition mitigation and cure efficiency review

Physical Description

Liquid
Pale yellow liquid; [MSDSonline]

Color/Form

Light yellow, mobile liquid
Colorless liquid

XLogP3

5

Hydrogen Bond Acceptor Count

3

Exact Mass

277.204179104 g/mol

Monoisotopic Mass

277.204179104 g/mol

Boiling Point

325 °C

Heavy Atom Count

20

Density

0.995 g/cu cm at 25 °C

LogP

log Kow = 5.77 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z11006CMUZ

GHS Hazard Statements

Aggregated GHS information provided by 387 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 155 of 387 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 232 of 387 companies with hazard statement code(s):;
H315 (57.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated as an active UV-B filter to prevent photodamage.

Therapeutic Uses

Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.

Pharmacology

Padimate O absorbs UV-B rays, which can in turn induce DNA damage in human keratinocytes. While treatment of padimate O suppresses the formation of UV-endonuclease-sensitive sites, there is also an increase in direct strand breaks of DNA in cells [A32458, L2151].

MeSH Pharmacological Classification

Sunscreening Agents

Mechanism of Action

It is proposed that simultaneous contact of padimate O with keratinocytes can stimulate the diffusion through human epidermis. Upon photoexcitation, padimate O generates singlet oxygen and forms carbon-centred free radicals. While padimate O attenuates simple and repairable, UV-induced cellular damage, it may also increase complex chemical damage that is more difficult to repair by normal cells.
Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm.
The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/
... The photomutagenic sunscreen Padimate-O attacks DNA on illumination with simulated sunlight, producing strand breaks and lesions that are labile to N,N'-dimethylethylenediamine but few, if any, cyclobutane dimers or other direct photoproducts. The damage can be completely suppressed by the free radical quenchers Tris, ethanol, mannitol and dimethylsulfoxide, which is commonly used as a solvent in conventional photomutagenicity assays.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

5.1X10-4 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

21245-02-3

Absorption Distribution and Excretion

Padimate O is capable of human skin penetration.
No pharmacokinetic data available.
... None of the subjects tested showed any sign of skin irritation at the application site. ... In four postmenopausal women (age 54-63 years, weight 67-93 kg) the mean estradiol level 24 hr postapplication over the 9 day study period was 53 pg/mL. This result was significantly greater (p < 0.001) than the baseline value of 13 pg/mL. The mean estradiol/estrone ratio also rose significantly (p < 0.04) from a baseline value of 0.2 up to 0.8.
It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. /Sunscreens/
Sunscreen skin penetration and safety assessment should be considered together in order to ensure that in vitro cytotoxicity studies examine relevant doses of these organic chemical UV filters to which viable epidermal cells are realistically exposed. In this study, /investigators/ sought to determine whether sufficient topically applied sunscreens penetrated into human viable epidermis to put the local keratinocyte cell populations at risk of toxicity. The penetration and retention of five commonly used sunscreen agents (avobenzone, octinoxate, octocrylene, oxybenzone and padimate O) in human skin was evaluated after application in mineral oil to isolated human epidermal membranes. Sunscreen concentration-human keratinocyte culture response curves were then defined using changes in cell morphology and proliferation (DNA synthesis using radiolabelled thymidine uptake studies) as evidence of sunscreens causing toxicity. Following 24 hr of human epidermal exposure to sunscreens, detectable amounts of all sunscreens were present in the stratum corneum and viable epidermis, with epidermal penetration most evident with oxybenzone. The concentrations of each sunscreen found in human viable epidermis after topical application, adjusting for skin partitioning and binding effects, were at least 5-fold lower, based on levels detected in viable epidermal cells, than those appearing to cause toxicity in cultured human keratinocytes. It is concluded that the human viable epidermal levels of sunscreens are too low to cause any significant toxicity to the underlying human keratinocytes.
Researchers in Europe analyzed samples of human milk for the presence of sunscreens and other chemicals with possible endocrine activity. Mothers were asked about their use of sunscreens and cosmetics that contained sunscreen ingredients (benzophenone 2, benzophenone 3, 3-benzylidene camphor, 4-MBC, OMC, homosalate, octocrylene, and octyl-dimethyl PABA). Responding to questionnaires, 78.8% of the women reported using products that contained sunscreens; 76.5% of human milk samples contained these chemicals. There was a high correlation reported between mothers' use of these chemicals and their concentrations in human milk. The authors concluded that except for lipsticks (the ingestion of which is probably important), their results agree with studies in animals and humans showing dermal absorption of sunscreens. Given that some of these chemicals have endocrine activity in animals, the authors suggested that exposure could be lessened if mothers abstained from using these products during their children's sensitive life stages.
Information on the cutaneous absorption, distribution, and elimination of most topically applied sunscreen agents is limited. Solvents used in sunscreen products affect the stability and binding of the drug to the skin; in general, alcoholic solvents allow for the most rapid and deepest epidermal penetration of sunscreens. It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. PABA reportedly diffuses into the stratum corneum, reaching maximum concentrations there 2 hours following application, but apparently does not penetrate deeper layers of the skin to a substantial extent. Homosalate's penetration also appears to be limited to the stratum corneum. One study in animals indicated that PABA may penetrate the skin to a greater extent than does padimate A. Although some studies have shown that substantive concentrations of PABA remain on the skin after washing, other studies have failed to confirm this. One study showed that PABA esters were removed from the skin less readily than was PABA or other chemical sunscreens. /PABA/

Metabolism Metabolites

No pharmacokinetic data available.

Wikipedia

Padimate_O
Hexafluoro-2-butyne

Drug Warnings

PABA derivatives reportedly have weak sensitization potential, but the incidence of allergic and photoallergic contact dermatitis associated with their use is increasing. Contamination of PABA derivatives with benzocaine which may cause allergic reactions has been reported. In patients allergic to compounds that are structurally similar to PABA (e.g., ester-type anesthetics, aniline dyes, thiazides, sulfonylurea and paraphenylenediamine drugs), cross-sensitivity to PABA derivatives has been reported occasionally; therefore, sunscreens containing PABA derivatives may be contraindicated in patients with a history of hypersensitivity to these chemicals.
The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/
For more Drug Warnings (Complete) data for PADIMATE O (12 total), please visit the HSDB record page.

Biological Half Life

No pharmacokinetic data available.

Use Classification

Cosmetics -> Uv absorber; Uv filter

Methods of Manufacturing

By the esterification of p-dimethylaminobenzoic acid with 2-ethylhexanol in the presence of dry HCl. The product is liberated from the salt by neutralization with base.

General Manufacturing Information

Printing Ink Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Benzoic acid, 4-(dimethylamino)-, 2-ethylhexyl ester: ACTIVE
The drug is the 2-ethylhexyl ester of p-(dimethylamino) benzoic acid, occurs as a clear to yellow, oily liquid having a faint aromatic odor and is insoluble in water and soluble in alcohol.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Hesperetin is one of the flavonoids and possess anti-inflammatory, UV-protecting and antioxidant effects. Permeation issues for topical delivery systems of such effects are occasionally problematic, and in view of the fact that microemulsions are potential carriers for transdermal delivery system, the objective of this study was to design an optimal microemulsion formulation by in vitro permeation study for hesperetin topical dosage form and determine its topical photoprotective effect and skin irritation by in vivo study. The hesperetin-loaded microemulsion showed an enhanced in vitro permeation compared to the aqueous and isopropyl myristate (IPM) suspension dosage form of hesperetin. In comparison, the effect of co-surfactant on the drug permeation capacity, propylene glycol showed highest permeation rate, followed by ethanol, glycerol and polyethylene glycol (PEG 400). Sunscreen agent padimate O, as a transdermal enhancer could increase the permeation rate of hesperetin.
Agricultural workers are encouraged to use sunscreen to decrease the risk of UV-related skin cancer. /The authors'/ previous studies have shown certain commercial sunscreens to be penetration enhancers. The focus of this project is to determine whether active ingredients in sunscreen formulations (i.e., the UV absorbing components and insect repellants for the sunscreen/bug repellant combinations) also act as dermal penetration enhancers for herbicides in vitro. The total percentages of 2,4-dichlorophenoxyacetic acid (2,4-D) penetrating through hairless mouse skin in 24 hr ranged from 54.9 +/- 4.7 for the no sunscreen control to 86.9 +/- 2.5 for padimate-o. Of the active ingredients tested (7.5% octyl methoxycinnamate, 7% octocrylene, 0.6% oxybenzone, 5% homosalate, 5% octyl salicylate, 8% padimate-o, 10% sulisobenzone, and 9.5% and 19% N,N-diethyl-m-toluamide [DEET]), all but octocrylene led to a significant increase in total 2,4-D penetration as compared to the control (P < 0.05), and only octocrylene and oxybenzone did not significantly decrease the corresponding lag time. Octyl salicylate (P < 0.01) and octyl methoxycinnimate (P < 0.05) significantly increased the (3)H2O penetration across mouse skin, indicating physical damage to the stratum corneum. Additional studies demonstrated that the penetration enhancement seen across hairless mouse skin also occurred with human skin. Thus, the active ingredients of sunscreen formulations enhance dermal penetration of the moderately lipophilic herbicide 2,4-D.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Stability Shelf Life

Stable under recommended storage conditions.
1: Gange RW, Soparkar A, Matzinger E, Dromgoole SH, Sefton J, DeGryse R. Efficacy of a sunscreen containing butyl methoxydibenzoylmethane against ultraviolet A radiation in photosensitized subjects. J Am Acad Dermatol. 1986 Sep;15(3):494-9. PubMed PMID: 3760274.
2: Knowland J, McKenzie EA, McHugh PJ, Cridland NA. Sunlight-induced mutagenicity of a common sunscreen ingredient. FEBS Lett. 1993 Jun 21;324(3):309-13. PubMed PMID: 8405372.
3: Dunkel VC, San RH, Harbell JW, Seifried HE, Cameron TP. Evaluation of the mutagenicity of an N-nitroso contaminant of the sunscreen Padimate O: N-nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester (NPABAO). Environ Mol Mutagen. 1992;20(3):188-98. PubMed PMID: 1396609.
4: Lowe NJ, Dromgoole SH, Sefton J, Bourget T, Weingarten D. Indoor and outdoor efficacy testing of a broad-spectrum sunscreen against ultraviolet A radiation in psoralen-sensitized subjects. J Am Acad Dermatol. 1987 Aug;17(2 Pt 1):224-30. PubMed PMID: 3624560.
5: Fisher MS, Menter JM, Willis I. Ultraviolet radiation-induced suppression of contact hypersensitivity in relation to padimate O and oxybenzone. J Invest Dermatol. 1989 Mar;92(3):337-41. PubMed PMID: 2783954.
6: Nicolazzo JA, Reed BL, Finnin BC. Enhanced buccal mucosal retention and reduced buccal permeability of estradiol in the presence of padimate O and Azone: a mechanistic study. J Pharm Sci. 2005 Apr;94(4):873-82. PubMed PMID: 15736191.
7: Krishnan R, Nordlund TM. Fluorescence dynamics of three UV-B sunscreens. J Fluoresc. 2008 Jan;18(1):203-17. Epub 2007 Oct 26. PubMed PMID: 17963026.
8: Loeppky RN, Hastings R, Sandbothe J, Heller D, Bao Y, Nagel D. Nitrosation of tertiary aromatic amines related to sunscreen ingredients. IARC Sci Publ. 1991;(105):244-52. PubMed PMID: 1855862.
9: Mouawad J, Saadeh F, Tabosh HA, Haddadin MJ, Gali-Muhtasib H. The photoprotective effects of 2-benzoyl-3-phenylquinoxaline 1,4-dioxide against UVB-induced damage in HaCaT cells. Med Oncol. 2016 Aug;33(8):86. doi: 10.1007/s12032-016-0802-4. Epub 2016 Jul 4. PubMed PMID: 27377483.
10: Bourzac K. Skin Deep. Sci Am. 2016 Jul;315(1):19. doi: 10.1038/scientificamerican0716-19. PubMed PMID: 27348370.
11: McHugh PJ, Knowland J. Characterization of DNA damage inflicted by free radicals from a mutagenic sunscreen ingredient and its location using an in vitro genetic reversion assay. Photochem Photobiol. 1997 Aug;66(2):276-81. PubMed PMID: 9277149.
12: Gulston M, Knowland J. Illumination of human keratinocytes in the presence of the sunscreen ingredient Padimate-O and through an SPF-15 sunscreen reduces direct photodamage to DNA but increases strand breaks. Mutat Res. 1999 Jul 21;444(1):49-60. PubMed PMID: 10477339.
13: Morgan TM, O'Sullivan HM, Reed BL, Finnin BC. Transdermal delivery of estradiol in postmenopausal women with a novel topical aerosol. J Pharm Sci. 1998 Oct;87(10):1226-8. PubMed PMID: 9758681.
14: Krause M, Klit A, Blomberg Jensen M, Søeborg T, Frederiksen H, Schlumpf M, Lichtensteiger W, Skakkebaek NE, Drzewiecki KT. Sunscreens: are they beneficial for health? An overview of endocrine disrupting properties of UV-filters. Int J Androl. 2012 Jun;35(3):424-36. doi: 10.1111/j.1365-2605.2012.01280.x. Review. PubMed PMID: 22612478.
15: Pont AR, Charron AR, Brand RM. Active ingredients in sunscreens act as topical penetration enhancers for the herbicide 2,4-dichlorophenoxyacetic acid. Toxicol Appl Pharmacol. 2004 Mar 15;195(3):348-54. PubMed PMID: 15020197.
16: Calza P, Vione D, Galli F, Fabbri D, Dal Bello F, Medana C. Study of the photochemical transformation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) under conditions relevant to surface waters. Water Res. 2016 Jan 1;88:235-244. doi: 10.1016/j.watres.2015.10.015. Epub 2015 Oct 23. PubMed PMID: 26512801.
17: Tan HS, Sih R, Moseley SE, Lichtin JL. Assay of mixtures of padimate-O and oxybenzone in sunscreen formulations by high-performance liquid chromatography. J Chromatogr. 1984 May 18;291:275-82. PubMed PMID: 6736169.
18: Bratkovics S, Wirth E, Sapozhnikova Y, Pennington P, Sanger D. Baseline monitoring of organic sunscreen compounds along South Carolina's coastal marine environment. Mar Pollut Bull. 2015 Dec 15;101(1):370-377. doi: 10.1016/j.marpolbul.2015.10.015. Epub 2015 Nov 2. PubMed PMID: 26541983.
19: Tsai YH, Lee KF, Huang YB, Huang CT, Wu PC. In vitro permeation and in vivo whitening effect of topical hesperetin microemulsion delivery system. Int J Pharm. 2010 Mar 30;388(1-2):257-62. doi: 10.1016/j.ijpharm.2009.12.051. Epub 2010 Jan 7. PubMed PMID: 20060453.
20: Bestak R, Barnetson RS, Nearn MR, Halliday GM. Sunscreen protection of contact hypersensitivity responses from chronic solar-simulated ultraviolet irradiation correlates with the absorption spectrum of the sunscreen. J Invest Dermatol. 1995 Sep;105(3):345-51. PubMed PMID: 7665910.

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